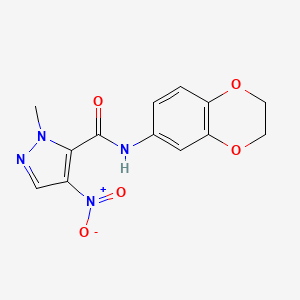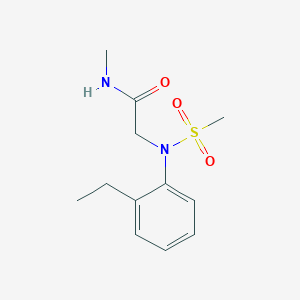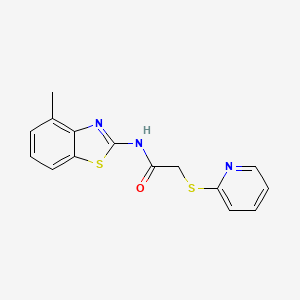![molecular formula C16H12FN3O3S B5769370 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as FNPA, is a compound that has gained significant attention in the field of scientific research. FNPA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide exhibits its antibacterial activity is not known.
Biochemical and Physiological Effects:
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to possess potent anti-inflammatory, anti-cancer, and antibacterial properties. It has been found to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. This makes N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide a potential candidate for the development of anti-inflammatory drugs. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been found to exhibit antibacterial activity, making it a potential candidate for the development of antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied, and its properties are well understood. This makes it a valuable tool for scientific research.
However, there are also some limitations associated with the use of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is a complex compound that requires expertise in organic chemistry to synthesize. It may not be readily available in some labs, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is the development of anti-inflammatory drugs based on N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. Another potential direction is the development of anti-cancer drugs based on N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. Further research is needed to fully understand the mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide and its potential applications in various fields of scientific research.
Synthesemethoden
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-fluoro-3-nitroaniline, which is then treated with carbon disulfide and potassium hydroxide to obtain the corresponding dithiocarbamate. The dithiocarbamate is then reacted with ethyl acrylate to yield N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. The synthesis of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-bacterial properties. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This makes N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide a potential candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been found to exhibit anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(E)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-13-8-7-12(10-14(13)20(22)23)18-16(24)19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,18,19,21,24)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCIKFSFOKNJN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)

![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)




![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)


![N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)